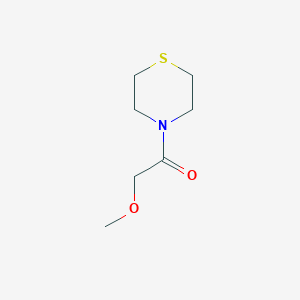![molecular formula C16H17NO3 B2543560 Ethyl 4-[(2-hydroxybenzyl)amino]benzoate CAS No. 199190-52-8](/img/structure/B2543560.png)
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate is a chemical compound with the molecular formula C16H17NO3. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can be synthesized through a reduction reaction. A typical synthetic route involves the reduction of (E)-ethyl 4-[(2-hydroxybenzylidene)amino]benzoate using sodium borohydride (NaBH4) in ethanol. The reaction is carried out by dissolving the precursor compound in ethanol and adding an excess of sodium borohydride. The mixture is stirred until the yellow color disappears, indicating the completion of the reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through the reduction of its Schiff base precursor.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction yields this compound, while oxidation could yield corresponding ketones or aldehydes.
科学的研究の応用
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its potential to act as a ligand in coordination chemistry. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways .
類似化合物との比較
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Another Schiff base with similar structural features but different substituents.
Ethyl 4-[(2-chlorobenzyl)amino]benzoate: A compound with a chlorine substituent, which may exhibit different chemical and biological properties.
Ethyl 4-[(2-furoylamino)benzoate: A compound with a furoyl group, which can affect its reactivity and applications.
特性
IUPAC Name |
ethyl 4-[(2-hydroxyphenyl)methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-10,17-18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPABNQXOKQIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2543478.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2543483.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)
![3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2543486.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride](/img/structure/B2543491.png)

![Methyl 2-amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2543495.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)



